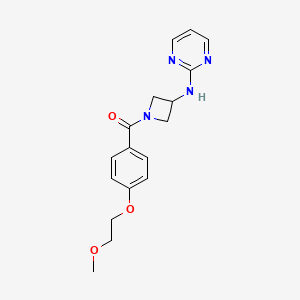
(4-(2-甲氧基乙氧基)苯基)(3-(嘧啶-2-基氨基)氮杂环丁烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, where key functional groups are introduced or modified to achieve the desired structure. For example, a study detailed the synthesis of a structurally similar compound by single-crystal X-ray diffraction, highlighting the methods for forming such complex molecules (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003). This process typically involves stepwise reactions, each carefully designed to add specific groups to the molecule without interfering with existing structures.
Molecular Structure Analysis
The molecular structure of compounds like "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound provided insights into the arrangement of its atoms and the spatial orientation of its functional groups, which can have significant effects on its chemical reactivity and interactions (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of such compounds involves studying their reactivity with different reagents and under various conditions. Research into similar molecules has shown how modifications in the molecular structure can influence reactivity, providing a basis for predicting how "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" might behave in chemical reactions (Dejaegher & De Kimpe, 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds have provided detailed analyses of their physical properties, which can be used to infer those of "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" (Cao, Dong, Shen, & Dong, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental to understanding a compound's potential applications. Research on compounds with similar structures can provide valuable insights into the chemical behavior of "(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone" and its potential as a functional material in various chemical processes (Huang et al., 2021).
科学研究应用
结构分析与合成
化合物(4-(2-甲氧基乙氧基)苯基)(3-(嘧啶-2-基氨基)氮杂环丙酮),虽然没有直接提到,但与已合成并进行结构研究的化合物密切相关,为其潜在应用提供了见解。例如,类似复杂分子的合成和结构研究已进行,以了解它们的晶体结构和分子相互作用,这可以为设计具有特定期望性质的新化合物提供信息(Akkurt et al., 2003)。
在成像和帕金森病研究中的潜力
与(4-(2-甲氧基乙氧基)苯基)(3-(嘧啶-2-基氨基)氮杂环丙酮)密切相关的化合物,专门用于正电子发射断层扫描(PET)成像,显示出在通过靶向LRRK2酶成像研究帕金森病方面的潜力(Wang et al., 2017)。这突显了相关化合物在生物医学成像和神经退行性疾病研究中的潜力。
抗菌活性
合成具有类似结构的化合物已显示出抗菌活性,这表明(4-(2-甲氧基乙氧基)苯基)(3-(嘧啶-2-基氨基)氮杂环丙酮)可能被探索其抗菌性能。通过合成这类分子的研究已指导新衍生物的开发,其中一些对微生物菌株表现出高活性,表明开发新的抗菌剂的潜力(Kumar et al., 2012)。
癌症研究
来自苯丙氨酸家族的化合物研究,与(4-(2-甲氧基乙氧基)苯基)(3-(嘧啶-2-基氨基)氮杂环丙酮)在结构上相关,已为细胞毒性机制提供了见解,包括对癌细胞的微管聚合抑制、细胞周期阻滞和凋亡诱导。这项研究强调了这类化合物在新抗癌疗法开发中的潜力(Magalhães等,2013)。
合成和化学性质
对相关分子的研究已探索它们的合成和反应机制,导致高度功能化化合物的开发。这包括对氮杂环丙酮重排和通过电化学和其他合成方法合成新化合物的研究,表明了广泛的潜在化学和制药应用(Dejaegher & de Kimpe, 2004)。
属性
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-9-10-24-15-5-3-13(4-6-15)16(22)21-11-14(12-21)20-17-18-7-2-8-19-17/h2-8,14H,9-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQOHWWWXVZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxyethoxy)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

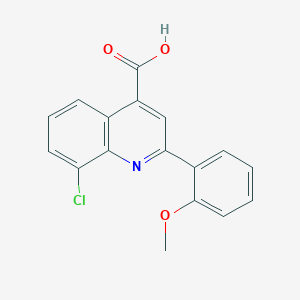

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
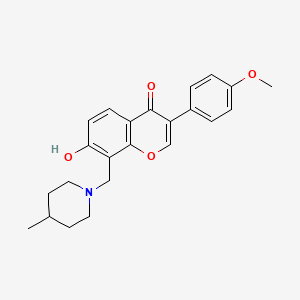

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

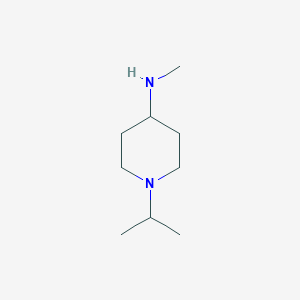
![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)
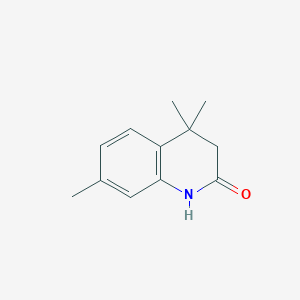
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)


